methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
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Description
Methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H16F2N6O2 and its molecular weight is 338.319. The purity is usually 95%.
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Biological Activity
Methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate, identified by its CAS number 1040677-69-7, is a compound of significant interest in pharmacological research. Its structure, characterized by a piperazine ring and a tetrazole moiety, suggests potential biological activities that merit exploration.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives have been widely studied for their neuropharmacological effects, including antidepressant and anxiolytic activities. The presence of the tetrazole ring may enhance these effects through modulation of receptor activity .
Antidepressant and Anxiolytic Effects
Research indicates that piperazine derivatives can exhibit significant antidepressant-like and anxiolytic-like effects. For instance, studies have shown that compounds with similar structural features can influence serotonergic pathways, leading to increased locomotor activity and reduced immobility in forced swim tests (FST) and tail suspension tests (TST) .
Key Findings:
- Anxiolytic Activity: Increased time spent in the center of the open field test (OFT), suggesting reduced anxiety levels.
- Antidepressant Activity: Decreased immobility times in FST and TST, indicating potential efficacy in treating depression .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The incorporation of the difluorophenyl group is hypothesized to enhance lipophilicity and receptor binding affinity. Comparative studies with other piperazine derivatives reveal that modifications at the piperazine nitrogen or the aromatic substituents can significantly alter biological activity .
Research Applications
The compound has potential applications in several areas:
- Drug Development: As a lead compound for developing new antidepressants or anxiolytics.
- Biological Research: Investigating receptor interactions and signaling pathways involved in mood regulation.
Study on Piperazine Derivatives
A study focusing on various piperazine derivatives demonstrated that modifications at specific positions could yield compounds with enhanced antidepressant properties. For example, a derivative similar to this compound showed significant activity against serotonin receptors, correlating with behavioral improvements in animal models .
In Vitro Studies
In vitro assays have indicated that compounds featuring the tetrazole moiety often exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, revealing promising results that suggest potential for further development as antimicrobial agents .
Summary of Biological Activities
Properties
IUPAC Name |
methyl 4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6O2/c1-24-14(23)21-6-4-20(5-7-21)9-13-17-18-19-22(13)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADRFNQXUGDSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.